

Topic: Application of 2-Amino-5-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155

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Abstract: **2-Amino-5-methoxybenzaldehyde** (CAS: 26831-52-7) is a cornerstone building block in medicinal chemistry, prized for its trifunctional nature which enables the efficient construction of diverse and complex heterocyclic scaffolds. The strategic positioning of an amine, an aldehyde, and an electron-donating methoxy group on the aromatic ring provides a versatile platform for synthesizing privileged structures such as quinolines and quinazolines. These heterocycles are central to numerous pharmacologically active agents, demonstrating a wide range of therapeutic activities including anticancer and antimicrobial effects. This guide offers an in-depth exploration of the synthetic utility of **2-Amino-5-methoxybenzaldehyde**, presenting detailed protocols, mechanistic insights, and a review of the biological activities of its derivatives to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Precursor

In the landscape of synthetic medicinal chemistry, the efficiency of a drug discovery program is often dictated by the strategic choice of starting materials. **2-Amino-5-methoxybenzaldehyde** emerges as a molecule of significant value due to its inherent structural attributes. The ortho-disposition of the amino (-NH₂) and formyl (-CHO) groups facilitates a range of classical and novel cyclization reactions, most notably the Friedländer annulation for quinoline synthesis. The methoxy (-OCH₃) group at the 5-position not only influences the electronic properties of the ring, modulating reactivity, but also serves as a key interaction point in drug-receptor binding or as a handle for further functionalization.

This combination of reactive sites in a single, readily available molecule allows for a high degree of atom economy and synthetic convergence, enabling chemists to rapidly access libraries of compounds for biological screening. Its application spans the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, making it an indispensable tool for the modern medicinal chemist.

Physicochemical and Structural Data

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis.

Property	Value	Source
CAS Number	26831-52-7	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
IUPAC Name	2-amino-5-methoxybenzaldehyde	[1]
Appearance	Yellow to brown crystalline powder	
Solubility	Soluble in ethanol, DMSO, DMF	

Core Synthetic Applications: A Gateway to Privileged Scaffolds

The primary utility of **2-Amino-5-methoxybenzaldehyde** lies in its role as a precursor to N-heterocycles, which are foundational scaffolds in a vast number of approved drugs.

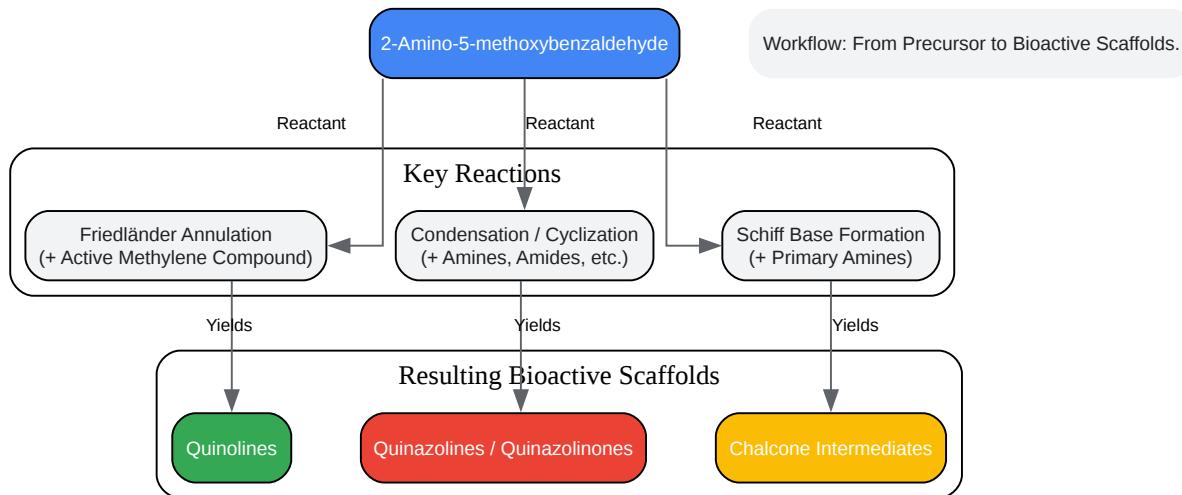
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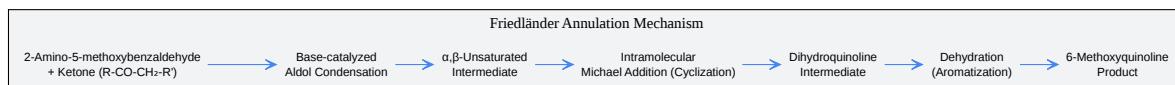
Fig. 1: Synthetic pathways originating from **2-Amino-5-methoxybenzaldehyde**.

Synthesis of Quinolines via Friedländer Annulation

The quinoline core is a classic "privileged structure" in medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to modern kinase inhibitors. The Friedländer synthesis is one of the most direct methods for its construction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.^[2] **2-Amino-5-methoxybenzaldehyde** is an ideal substrate for this reaction.

Causality of the Reaction: The reaction is typically catalyzed by a base (e.g., KOH, piperidine) or an acid (e.g., p-TsOH). The base deprotonates the active methylene compound, generating a nucleophilic enolate which attacks the electrophilic aldehyde carbon of **2-Amino-5-methoxybenzaldehyde**. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring.
^{[2][3]}

Mechanism of the Friedländer quinoline synthesis.

[Click to download full resolution via product page](#)**Fig. 2:** Simplified mechanism of the Friedländer quinoline synthesis.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones, quinazolinones, are another class of heterocycles with profound medicinal importance, most notably as epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib used in cancer therapy.^{[4][5]} The synthesis often involves the reaction of a 2-amino benzaldehyde derivative with compounds like amines, amides, or nitriles, followed by cyclization and oxidation.^[6]

Synthetic Rationale: A common route involves the initial condensation of **2-Amino-5-methoxybenzaldehyde** with an amine to form a Schiff base. This intermediate can then undergo cyclization with various reagents or be oxidized to form the quinazoline core. Alternatively, reaction with isocyanates or amides can directly lead to quinazolinone structures.^{[7][8]}

Biological Activities of Derived Compounds

The true value of **2-Amino-5-methoxybenzaldehyde** is realized in the biological activities of the molecules it helps create.

Anticancer Activity

Derivatives of **2-Amino-5-methoxybenzaldehyde** have shown significant promise as anticancer agents. Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety (derived from the corresponding benzoic acid) have been synthesized and demonstrated potent activity as EGFR inhibitors for non-small cell lung cancer (NSCLC).^[4] In

one study, compounds 5d and 5h, derived from this scaffold, exhibited IC_{50} values of 95 nM and 71 nM, respectively, against the EGFR kinase, outperforming existing drugs like Gefitinib. [4] Other research has focused on 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors, which have shown antitumor effects in xenograft models.[9]

Table 1: Selected Anticancer Activities of **2-Amino-5-methoxybenzaldehyde** Derivatives

Compound Class	Target	Cell Line / Assay	IC_{50} / Activity Metric	Reference
Pyrimidine Derivatives	EGFR Kinase	in vitro kinase assay	71 nM (Compound 5h)	[4]
2-Aminobenzamide Series	HDAC1/2	HCT116 cells	T/C: 47% @ 80mg/kg	[9]
Betti Base Derivatives	Multiple	BxPC-3 (pancreatic)	13.26 μ M - 54.55 μ M	[10]

T/C: Treatment vs. Control tumor volume percentage.

Antimicrobial Activity

The versatile reactivity of the amino and aldehyde groups allows for the synthesis of Schiff bases and chalcones, classes of compounds known for their antimicrobial properties. While direct studies on **2-Amino-5-methoxybenzaldehyde** are less common, extensive research on structurally related methoxy-amino chalcones demonstrates their potential. For example, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed strong antimicrobial activity against *E. coli*, *S. aureus*, and *C. albicans*, comparable to standard drugs.[11] The mechanism is often attributed to the inhibition of essential enzymes like dihydropteroate synthase (DHPS). [11] This suggests that derivatives of **2-Amino-5-methoxybenzaldehyde** are a promising starting point for developing new antimicrobial agents.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating and provide clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 6-Methoxy-2-phenylquinoline via Friedländer Annulation

This protocol describes the base-catalyzed condensation of **2-Amino-5-methoxybenzaldehyde** with acetophenone.

Materials & Equipment:

- **2-Amino-5-methoxybenzaldehyde** (1.0 eq)
- Acetophenone (1.1 eq)
- Potassium Hydroxide (KOH) (2.0 eq)
- Ethanol (solvent)
- Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator
- Recrystallization apparatus

Step-by-Step Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add **2-Amino-5-methoxybenzaldehyde** (e.g., 1.51 g, 10 mmol) and ethanol (40 mL). Stir until the solid dissolves.
- Reagent Addition: Add acetophenone (e.g., 1.32 g, 11 mmol) to the solution.
- Catalyst Introduction: Carefully add powdered potassium hydroxide (e.g., 1.12 g, 20 mmol). The addition of a strong base is crucial to deprotonate the α -carbon of acetophenone, generating the reactive enolate nucleophile required for the initial C-C bond formation.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

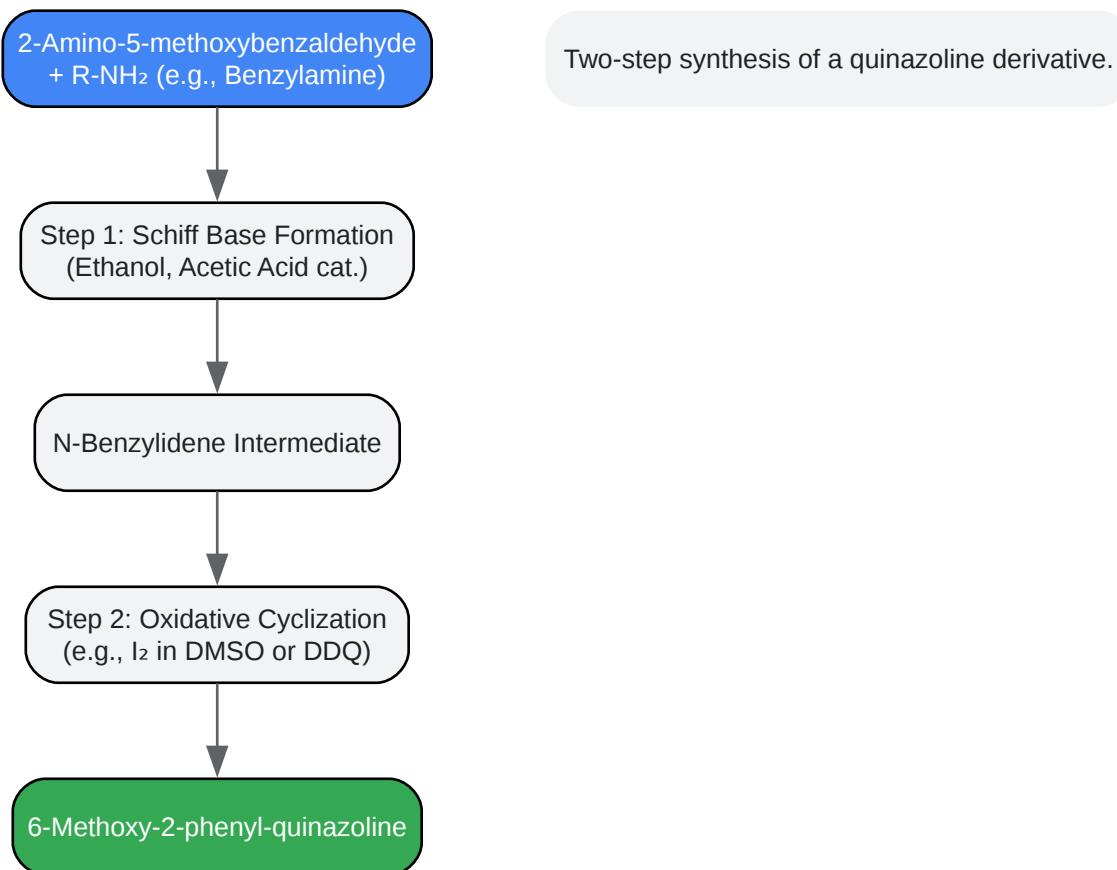
- Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.
- Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual KOH and other water-soluble impurities.
- Purification: Purify the crude product by recrystallization from hot ethanol to yield pure 6-Methoxy-2-phenylquinoline as a crystalline solid.

Characterization:

- Confirm the structure using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).
- The expected ^1H NMR will show characteristic signals for the quinoline core protons and the phenyl and methoxy substituents.
- HRMS should confirm the expected molecular formula ($\text{C}_{16}\text{H}_{13}\text{NO}$) and mass.

Protocol 2: Synthesis of a 6-Methoxy-2-substituted-quinazoline

This protocol outlines a two-step synthesis involving Schiff base formation followed by oxidative cyclization.



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Fig. 3: Experimental workflow for quinazoline synthesis.

Materials & Equipment:

- **2-Amino-5-methoxybenzaldehyde** (1.0 eq)
- Benzylamine (1.0 eq)
- Iodine (I₂) (1.2 eq) or DDQ
- Ethanol, Dimethyl Sulfoxide (DMSO)
- Round-bottom flasks, magnetic stirrer, heating mantle
- Standard work-up and purification equipment

Step-by-Step Procedure:

- Schiff Base Formation: Dissolve **2-Amino-5-methoxybenzaldehyde** (10 mmol) in ethanol (30 mL) in a round-bottom flask. Add benzylamine (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step in imine formation.
- Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the formation of the Schiff base is complete.
- Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The resulting crude Schiff base is often used directly in the next step without further purification.
- Oxidative Cyclization: Dissolve the crude intermediate in DMSO (25 mL). Add Iodine (12 mmol). The I₂/DMSO system acts as an oxidant to facilitate the C-H amination and subsequent aromatization to the stable quinazoline ring.
- Heating: Heat the reaction mixture to 100-120°C for 6-8 hours. Monitor by TLC.
- Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. A precipitate will form.
- Isolation & Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final quinazoline product.

Characterization:

- Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

2-Amino-5-methoxybenzaldehyde is a powerful and economically viable precursor for accessing high-value heterocyclic scaffolds in medicinal chemistry. Its trifunctional nature enables convergent and efficient syntheses of quinolines, quinazolines, and other structures central to the development of novel therapeutics. The protocols and data presented herein underscore its versatility and provide a solid foundation for researchers aiming to leverage this key building block in their drug discovery programs. Future explorations will undoubtedly continue to uncover new reactions and applications, further cementing its role in the synthesis of next-generation medicines.

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- To cite this document: BenchChem. [Topic: Application of 2-Amino-5-methoxybenzaldehyde in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606155#application-of-2-amino-5-methoxybenzaldehyde-in-medicinal-chemistry>

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